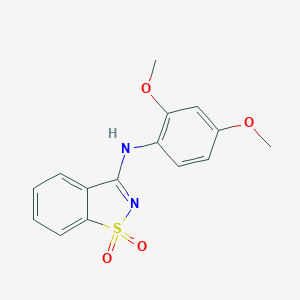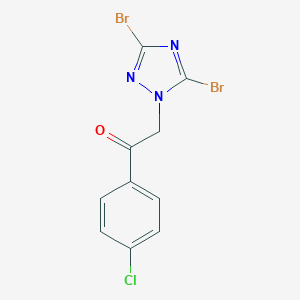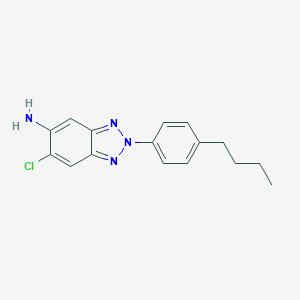![molecular formula C16H16ClN3O2 B509264 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide CAS No. 400076-83-7](/img/structure/B509264.png)
2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide (2-Cl-MPC) is a chemical compound that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocyclic compound with a unique combination of chemical and physical properties that make it an attractive option for various research applications.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Research has shown that derivatives similar to 2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide, particularly those containing the hydrazinecarboxamide moiety, have been evaluated for their antitubercular activity. Specifically, 2-isonicotinoylhydrazinecarboxamide derivatives demonstrated significant activity against INH-resistant non-tuberculous mycobacteria, hinting at the potential of related compounds, including this compound, in the treatment of tuberculosis (Asif, 2014).
Photocatalytic Degradation
Morpholine, a component of this compound, has been studied in the context of photocatalytic degradation of pollutants in water. The process involves complex reactions, including bond cleavage and atom transfer, indicating the chemical's potential role in environmental remediation applications (Pichat, 1997).
CNS Drug Synthesis
Compounds containing morpholine, as found in this compound, have been identified as potential lead molecules for the synthesis of drugs targeting the Central Nervous System (CNS). The heteroatoms such as nitrogen, sulfur, and oxygen in the heterocyclic structures are of significant interest in synthesizing novel CNS drugs (Saganuwan, 2017).
Development of CNS Agents
The pyrrolidin-2-one pharmacophore, similar to the structural motifs in this compound, has been explored for developing pharmacological agents capable of facilitating memory processes and attenuating cognitive function impairment. Research indicates a direct relationship between the stereochemistry of these compounds and their biological properties, suggesting the significance of structural analogs of this compound in CNS-related therapeutic applications (Veinberg et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-12(4-3-7-18-15)16(21)19-13-5-1-2-6-14(13)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIZAWVZOZNDTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-[4-hydroxy-3-(5-methyl-benzooxazol-2-yl)-phenyl]-benzamide](/img/structure/B509185.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B509191.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B509198.png)
![2-(4-methoxyphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B509204.png)
![N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B509219.png)
![N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B509224.png)
![N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B509225.png)
![N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B509227.png)
![N-[2-methoxy-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B509228.png)
![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)

![N-{4-[(Benzofuran-2-carbonyl)-amino]-3-methyl-phenyl}-2-chloro-nicotinamide](/img/structure/B509249.png)